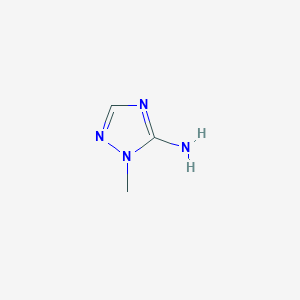
1-Methyl-1h-1,2,4-triazol-5-amine
Descripción general
Descripción
1-Methyl-1h-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of 1-Methyl-1h-1,2,4-triazol-5-amine includes a methyl group attached to the first nitrogen of the triazole ring.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. One approach is a metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This method allows for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines without the need for external catalysts, metals, ligands, or oxidants. The reaction involves C-N and C-S bond cleavage and the formation of new C-N bonds in one pot, providing a series of fully substituted 1H-1,2,4-triazol-3-amines under mild conditions with environmental benefits and easy gram-scale applications .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, has been determined to crystallize in the triclinic system with specific unit cell dimensions. The dihedral angles between the thione-substituted triazole ring and the other triazole and benzene rings indicate the three-dimensional arrangement of the molecule .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For example, the reduction of certain triazole oxides can lead to the formation of different triazole derivatives with varied substituents. The structures of these compounds can be confirmed by spectroscopic methods such as NMR . Additionally, the interaction between cyano-triazines and triazol-amines can lead to the substitution of the cyano group with a heterocyclic amine residue, with the structure confirmed by NMR and mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine reveals intermolecular hydrogen bonds and π...π contacts that stabilize the three-dimensional network structure. This compound also exhibits antitumor activity, demonstrating the potential biological relevance of these structures . Furthermore, the photophysical properties of some 1,2,4-triazol-3-amines, such as fluorescence and aggregation-induced emission, have been tested, indicating potential applications in organic chemistry, medicinal chemistry, and optical materials .
Aplicaciones Científicas De Investigación
-
- Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
- The synthesis and pharmacological activities recorded in the current literature for triazole derivatives have been analyzed .
-
- Triazoles have shown significant antimicrobial activities. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
- Triazoles have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propiedades
IUPAC Name |
2-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-3(4)5-2-6-7/h2H,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTDXUGMCUNQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340691 | |
| Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1h-1,2,4-triazol-5-amine | |
CAS RN |
15795-39-8 | |
| Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)


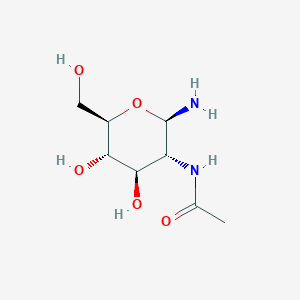
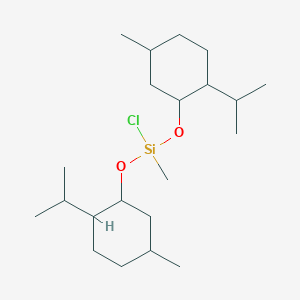
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
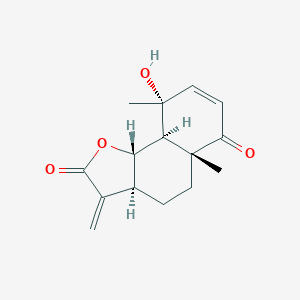
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)




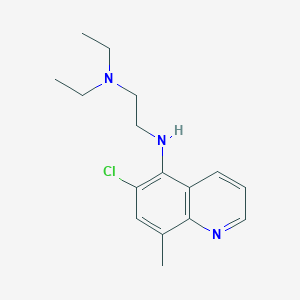
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)